molecular formula C16H36N2 B14674495 N~1~-Tridecylpropane-1,3-diamine CAS No. 40691-02-9

N~1~-Tridecylpropane-1,3-diamine

Cat. No.: B14674495
CAS No.: 40691-02-9
M. Wt: 256.47 g/mol
InChI Key: CAXOBEKINBCNQB-UHFFFAOYSA-N
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Description

N~1~-Tridecylpropane-1,3-diamine is a diamine compound featuring a tridecyl (C₁₃) alkyl chain attached to the N~1~ position of a propane-1,3-diamine backbone.

Properties

CAS No.

40691-02-9

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

N'-tridecylpropane-1,3-diamine

InChI

InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h18H,2-17H2,1H3

InChI Key

CAXOBEKINBCNQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Tridecylpropane-1,3-diamine typically involves the reaction of tridecylamine with 1,3-dibromopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of N1-Tridecylpropane-1,3-diamine involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Tridecylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives of N1-Tridecylpropane-1,3-diamine.

Scientific Research Applications

N~1~-Tridecylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used as a surfactant in various industrial processes, including detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N1-Tridecylpropane-1,3-diamine involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

N,N,N’,N’-Tetradodecylpropane-1,3-diamine (AL-E12, C₁₂)

  • Structure : Four dodecyl (C₁₂) chains attached to the diamine backbone .
  • Synthesis: Synthesized via reductive amination of 1,3-diaminopropane with lauraldehyde, yielding <1% due to incomplete aldehyde conversion .
  • Key Difference : Shorter alkyl chains (C₁₂ vs. C₁₃) may reduce lipophilicity and membrane interaction efficiency compared to Tridecyl derivatives.

N,N,N’,N’-Tetrakis(decyl)propane-1,3-diamine (AL-E10, C₁₀)

  • Structure : Four decyl (C₁₀) chains .
  • Applications : Used in DNA delivery systems but likely less effective than longer-chain variants in cellular uptake .

N1-Dodecylpropane-1,3-diamine (C₁₂)

  • Structure : Single dodecyl chain (C₁₂) with a purity of 98+% .
  • Commercial Availability : Offered in small quantities for research, suggesting easier accessibility than Tridecyl derivatives .
  • Comparison : The absence of a C₁₃ chain may result in lower membrane permeability in drug delivery applications.

Substituent Effects on Solubility and Bioactivity

N1,N1-Dimethylpropane-1,3-diamine Derivative (Compound 38)

  • Modification : A dimethyl-substituted diamine linked to a serine carbamate via an amide bond .
  • Solubility : Achieved >10 mg/mL aqueous solubility, contrasting sharply with the poor solubility of long-chain alkyl diamines .
  • Bioactivity : Demonstrated high potency as a TLR2 agonist (EC₅₀ = 0.25 nM) due to enhanced solubility and stability .
  • Key Insight : Polar substituents (e.g., dimethyl groups) can mitigate solubility limitations inherent to alkylated diamines like Tridecyl derivatives.

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

  • CAS : 2372-82-9; molecular formula C₁₈H₄₁N₃ .
  • Hazards : Requires precautions for inhalation, skin contact, and ingestion, as detailed in safety data sheets (SDS) .
  • Extrapolation to Tridecyl Analogs : Similar hazards are anticipated for N~1~-Tridecylpropane-1,3-diamine, necessitating rigorous handling protocols.

Comparative Data Table

Compound Alkyl Chain(s) Molecular Formula Solubility Key Application Synthesis Yield Bioactivity (EC₅₀)
This compound C₁₃ C₁₆H₃₇N₃ Low (predicted) Surfactants, drug delivery Not reported Not tested
AL-E12 (C₁₂) 4 × C₁₂ C₅₁H₁₀₈N₂ Very low DNA lipoplexes <1% N/A
AL-E10 (C₁₀) 4 × C₁₀ C₄₃H₉₂N₂ Low DNA lipoplexes Not reported N/A
Compound 38 (dimethyl-substituted) N/A C₂₃H₃₈N₄O₄ >10 mg/mL TLR2 agonist High 0.25 nM

Research Findings and Implications

  • Synthesis Challenges : Long-chain alkyl diamines (e.g., AL-E12) face low yields due to steric hindrance and incomplete reactions . Tridecyl derivatives may encounter similar issues.
  • Solubility-Bioactivity Trade-off : While alkyl chains enhance membrane interaction, they reduce solubility. Polar modifications (e.g., dimethyl groups) resolve this but alter application scope .
  • Safety Profiles : Dodecyl analogs require stringent safety measures, suggesting Tridecyl derivatives demand comparable precautions .

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